

physical and chemical properties of Triphenylphosphine oxide

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Compound of Interest

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Triphenylphosphine Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylphosphine oxide (TPPO), a common byproduct in many pivotal organic syntheses, presents both challenges in purification and opportunities in various chemical applications. This technical guide provides an in-depth exploration of the core physical and chemical properties of TPPO. It is designed to be a critical resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to facilitate a comprehensive understanding of this multifaceted compound.

Introduction

Triphenylphosphine oxide, with the chemical formula (C₆H₅)₃PO, is a colorless, crystalline organophosphorus compound.[1] It is frequently generated as a stoichiometric byproduct in indispensable reactions such as the Wittig, Staudinger, and Mitsunobu reactions.[1] While often considered a waste product that complicates purification, its unique properties make it a valuable reagent in its own right, notably as a crystallization aid and a ligand in coordination chemistry.[1][2] This guide delves into the fundamental characteristics of TPPO, providing a robust knowledge base for its management and utilization in research and development.



Physical Properties

The physical characteristics of **triphenylphosphine oxide** are well-documented, providing a basis for its handling, separation, and application. Key quantitative data are summarized in the tables below.

General and Thermal Properties

Property	Value	References	
Molecular Formula	C18H15OP	[3][4]	
Molar Mass	278.28 g/mol	[5]	
Appearance	White to cream crystals or powder	[3][6]	
Melting Point	154-158 °C	[1][2]	
Boiling Point	360 °C	[1][5]	
Flash Point	180 °C	[4][7]	
Density	1.212 g/cm ³	[1]	

Solubility

Triphenylphosphine oxide exhibits a range of solubilities in various organic solvents, a critical factor for its separation and purification.[8][9] It is poorly soluble in non-polar solvents like hexane and cold diethyl ether, which is often exploited for its removal from reaction mixtures.[1] Conversely, it is readily soluble in more polar organic solvents.[1][8]



Solvent	Solubility	References	
Water	Low / Insoluble	[1][4]	
Hexane	Poorly soluble	[1][8]	
Diethyl Ether (cold)	Poorly soluble	[1]	
Benzene	Soluble	[8]	
Toluene	Soluble	[8]	
Ethyl Acetate	Soluble	[8]	
Dichloromethane	Readily soluble	[8]	
Ethanol	Readily soluble	[8]	
Methanol	Soluble	[10]	
Acetone	Soluble	[10]	
Formic Acid	Readily soluble	[8]	
Acetic Acid	Readily soluble	[8]	

Crystallographic Data

Triphenylphosphine oxide is known to crystallize in at least two polymorphic forms: orthorhombic and monoclinic.[1][11] The rigidity of its structure and the basicity of the oxygen atom contribute to its utility as an agent to induce crystallization in otherwise difficult-to-crystallize molecules.[1][2]

Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	z	Referen ces
Orthorho mbic	Pbca	29.089(3)	9.1347(9)	11.261(1)	-	4	[1]
Monoclini c	P21/c	15.066(1)	9.037(2)	11.296(3)	98.47(1)	4	[1]



A hemihydrate form has also been identified:

Crystal System	Space Group	a (Å)	b (Å)	c (Å)	Z	Referenc es
Orthorhom bic	Fdd2	19.794(18)	32.540(12)	9.459(6)	16	[12]

Chemical Properties and Reactivity Molecular Structure

X-ray crystallography reveals a tetrahedral geometry around the central phosphorus atom in **triphenylphosphine oxide**.[1] The P-O bond distance is approximately 1.48 Å.[1] The oxygen center is relatively basic, which is a key factor in its coordination chemistry and its ability to act as a crystallization aid through hydrogen bonding with acidic protons of other molecules.[1][2]

Spectroscopic Data

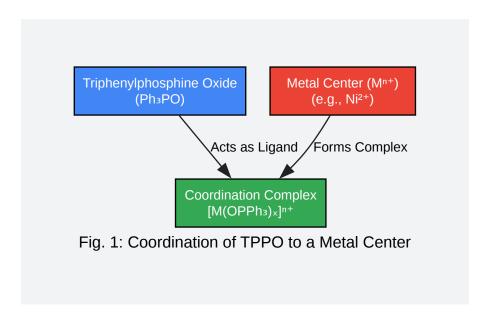
The IR spectrum of **triphenylphosphine oxide** is characterized by several key absorption bands. The most prominent is the P=O stretching vibration, which appears around 1190-1202 cm⁻¹. Bands in the regions of 1200-1050 cm⁻¹ and 800-700 cm⁻¹ are attributed to phosphorus-phenyl linkages.[13]

- 1 H NMR: The proton NMR spectrum typically shows multiplets in the aromatic region (δ 7.4-7.8 ppm) corresponding to the phenyl protons.
- ³¹P NMR: The phosphorus-31 NMR spectrum is a sensitive probe for the chemical environment of the phosphorus atom. The chemical shift of TPPO is used to study its complexation with other molecules.[14]
- ¹⁷O NMR: Solid-state ¹⁷O NMR has been employed to characterize the two polymorphic forms of TPPO, revealing distinct chemical shift tensors for the orthorhombic and monoclinic structures.[11]

Coordination Chemistry



The basic oxygen atom of **triphenylphosphine oxide** allows it to act as a hard Lewis base, forming coordination complexes with a variety of metal ions.[1][15] A representative example is the tetrahedral complex NiCl₂(OPPh₃)₂.[1] The P-O bond length typically elongates upon coordination, consistent with the stabilization of the P⁺-O⁻ resonance structure.[15]



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Fig. 1: Coordination of TPPO to a Metal Center

Role in Organic Synthesis

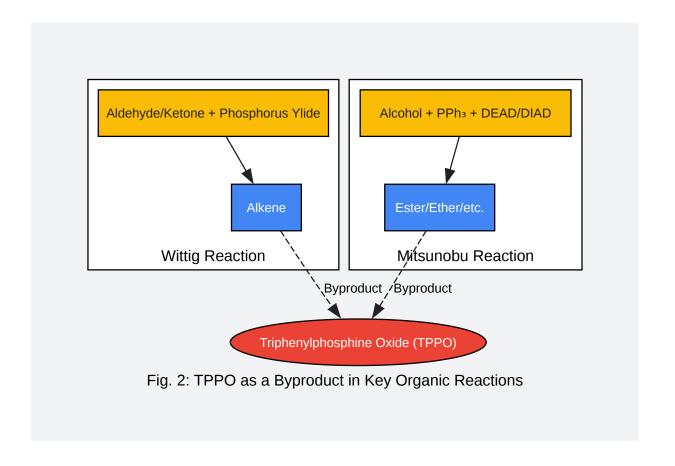
Triphenylphosphine oxide is a ubiquitous byproduct in several cornerstone reactions of organic synthesis.[1] Its formation is often the thermodynamic driving force for these transformations.

- Wittig Reaction: The reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and TPPO.
- Mitsunobu Reaction: The conversion of a primary or secondary alcohol to an ester, ether, or other functional group using triphenylphosphine and an azodicarboxylate, which generates TPPO as a byproduct.
- Staudinger Reaction: The reaction of an azide with a phosphine to produce a phosphinimide,
 which upon hydrolysis yields an amine and TPPO.



 Appel Reaction: The conversion of an alcohol to an alkyl halide using triphenylphosphine and a tetrahalomethane, which also produces TPPO.

The regeneration of triphenylphosphine from its oxide is possible using various deoxygenating agents, such as trichlorosilane.[1]



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Fig. 2: TPPO as a Byproduct in Key Organic Reactions

Experimental Protocols: Purification from Reaction Mixtures

The removal of **triphenylphosphine oxide** from reaction mixtures is a common challenge in synthetic chemistry. Several methods have been developed to address this issue.

Protocol 1: Precipitation with Zinc Chloride (ZnCl₂) in Polar Solvents





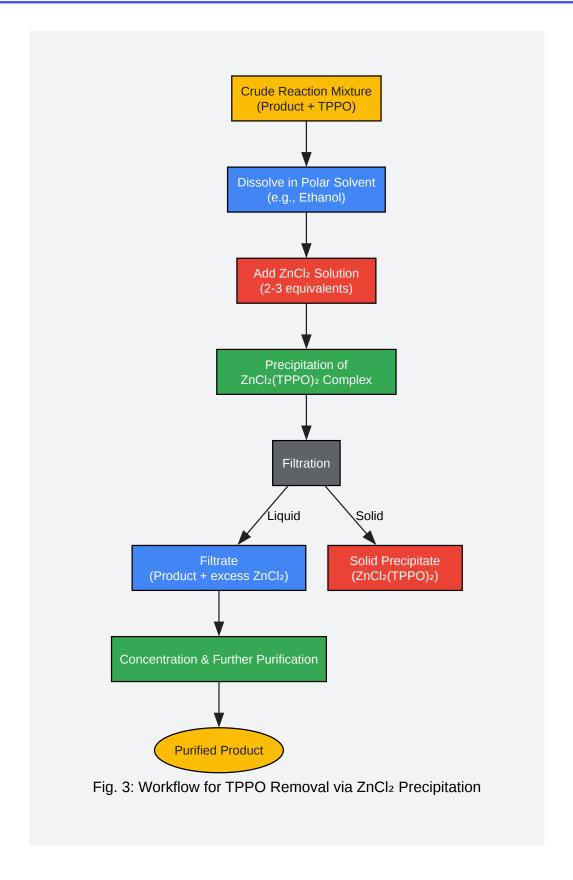


This method is effective for removing TPPO from polar solvents like ethanol or ethyl acetate where it is highly soluble.[1][16]

Methodology:

- Concentration: Concentrate the crude reaction mixture to an oil or solid under reduced pressure.
- Dissolution: Dissolve the residue in a minimal amount of a polar solvent such as ethanol.
- Preparation of ZnCl₂ Solution: In a separate flask, prepare a ~1.8 M solution of anhydrous zinc chloride in warm ethanol. Use 2-3 equivalents of ZnCl₂ relative to the estimated amount of TPPO.
- Precipitation: Add the ZnCl₂ solution to the solution of the crude product at room temperature with vigorous stirring. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[16]
- Filtration: Filter the mixture through a Büchner funnel to remove the solid complex. Wash the filter cake with a small amount of cold ethanol.
- Workup: Combine the filtrates and concentrate under reduced pressure. The resulting residue contains the desired product, which may require further purification to remove any excess ZnCl₂.





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